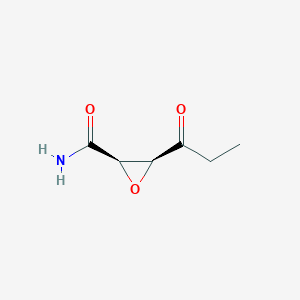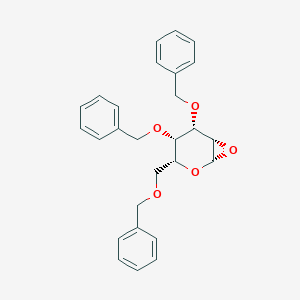
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose (ATBT) is a highly complex carbohydrate molecule that has gained significant attention in the field of synthetic organic chemistry. This molecule is a member of the talo series of carbohydrates and is composed of a six-membered pyranose ring that is substituted with three benzyl groups. The unique structure of ATBT has led to its use in a wide range of scientific research applications, including drug discovery, materials science, and chemical biology.
Mécanisme D'action
The mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is complex and varies depending on the specific biological target. However, it is generally believed that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose acts by binding to the active site of target enzymes and inhibiting their activity. This binding occurs through a combination of hydrogen bonding and hydrophobic interactions between 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and the enzyme.
Effets Biochimiques Et Physiologiques
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics. In addition, 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has several advantages for lab experiments, including its unique structure, which makes it an attractive target for drug design. Additionally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule. However, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise, and the molecule is relatively unstable, making it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. One potential area of research is the development of novel cancer therapeutics based on the structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. In addition, further studies are needed to fully understand the mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose could be further optimized to improve its yield and stability, making it a more practical target for drug discovery.
Méthodes De Synthèse
The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise. The most commonly used method for synthesizing 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose involves the use of a protecting group strategy, where the benzyl groups are sequentially added to the carbohydrate molecule to protect the reactive hydroxyl groups. This is followed by the removal of the protecting groups to yield the final product. The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule.
Applications De Recherche Scientifique
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been extensively studied for its potential use in drug discovery. The unique structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose makes it an attractive target for drug design, as it has the potential to interact with biological targets in a highly specific manner. Several studies have shown that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics.
Propriétés
Numéro CAS |
148888-66-8 |
|---|---|
Nom du produit |
1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose |
Formule moléculaire |
C27H28O5 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(1R,3R,4S,5S,6S)-4,5-bis(phenylmethoxy)-3-(phenylmethoxymethyl)-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-19-23-24(29-17-21-12-6-2-7-13-21)25(26-27(31-23)32-26)30-18-22-14-8-3-9-15-22/h1-15,23-27H,16-19H2/t23-,24+,25+,26+,27+/m1/s1 |
Clé InChI |
ZRLDYWSQTIAJDQ-YLSALNBJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]3[C@@H](O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Synonymes |
1,2-anhydro-3,4,6-tri-O-benzyl-D-talopyranose 1,2-anhydro-3,4,6-tri-O-benzyltalopyranose 1,2-talo-Bzan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



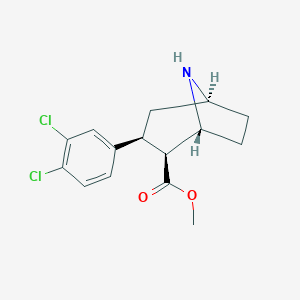
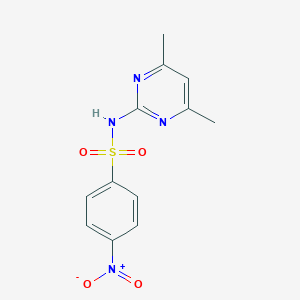
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
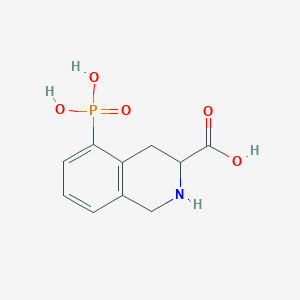

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
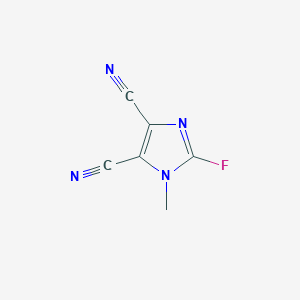
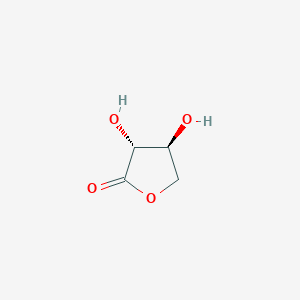
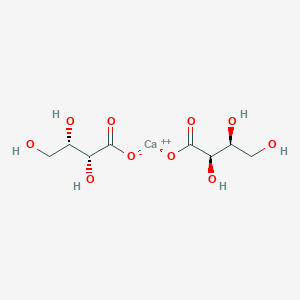
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
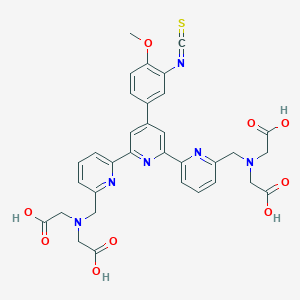
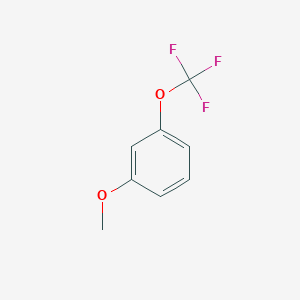
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
